molecular formula C23H19N5O2S B2649435 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-01-8

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No. B2649435
CAS RN: 1207062-01-8
M. Wt: 429.5
InChI Key: ZNSAWBRTJPEEKE-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a thiazole ring, and an amide group . Pyrazole and thiazole are both heterocyclic compounds, which are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .

Scientific Research Applications

Cancer Research and CDK2 Inhibition

The compound has garnered interest as a potential anticancer agent due to its inhibitory activity against cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation and is implicated in cancer progression. Specifically:

Leishmaniasis and Antileishmanial Activity

Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial activity. While further research is needed, this compound could be explored for its potential in treating leishmaniasis .

Malaria Research and Antimalarial Evaluation

Given the compound’s structural features, it might also be investigated for antimalarial properties. Its hydrazine-coupled pyrazole moiety could be relevant in combating malaria parasites .

Drug Design and Bioisosteric Replacement

Researchers can use this compound as a scaffold for designing novel CDK2 inhibitors. Bioisosteric replacement of the phenylsulfonamide moiety with pyrazole derivatives led to the discovery of potent CDK2 inhibitors, emphasizing the compound’s potential in drug development .

properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c29-21(12-7-17-5-2-1-3-6-17)27-23-26-19(16-31-23)15-22(30)25-18-8-10-20(11-9-18)28-14-4-13-24-28/h1-14,16H,15H2,(H,25,30)(H,26,27,29)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSAWBRTJPEEKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

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